![molecular formula C9H10ClNO B091074 Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- CAS No. 16327-95-0](/img/structure/B91074.png)
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-, also known as chloroquine, is a medication primarily used to prevent and treat malaria. It is a member of the 4-aminoquinoline family of drugs and has been in use since the 1940s. In addition to its antimalarial properties, chloroquine has also been studied for its potential use in treating a variety of other diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
Chloroquine works by interfering with the ability of the malaria parasite to digest hemoglobin, the protein found in red blood cells. This interferes with the parasite's ability to obtain nutrients, ultimately leading to its death. In addition to its antimalarial effects, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has also been shown to have immunomodulatory and anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
Chloroquine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular debris. It has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation. In addition, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has been shown to inhibit the production of cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloroquine has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it easy to obtain for researchers. In addition, it has a well-established safety profile, with few serious side effects. However, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has some limitations as well. It has a relatively narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small. In addition, it has been shown to have variable effects in different cell types, making it difficult to predict its effects in different experimental systems.
Direcciones Futuras
There are several potential future directions for research on Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-. One area of interest is its potential use in treating autoimmune disorders, such as lupus and rheumatoid arthritis. In addition, there is ongoing research into its potential use in treating cancer, particularly in combination with other chemotherapy agents. Finally, there is interest in developing new derivatives of Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- that may have improved efficacy and fewer side effects.
Métodos De Síntesis
Chloroquine can be synthesized through a variety of methods, including the reaction of 4,7-dichloroquinoline with aminoacetophenone, or the reaction of 4,7-dichloroquinoline with aniline and formaldehyde. The most common method of synthesis involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine, followed by the addition of formaldehyde.
Aplicaciones Científicas De Investigación
Chloroquine has been extensively studied for its antimalarial properties, and is still widely used for this purpose in many parts of the world. In addition to its antimalarial effects, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has also been studied for its potential use in treating a variety of other diseases, including cancer and autoimmune disorders.
Propiedades
Número CAS |
16327-95-0 |
|---|---|
Nombre del producto |
Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- |
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C9H10ClNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,7,12H,5-6H2 |
Clave InChI |
KUDPDQIFBVYNGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=NCCO)Cl |
SMILES canónico |
C1=CC(=CC=C1C=NCCO)Cl |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



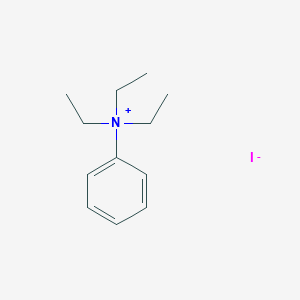
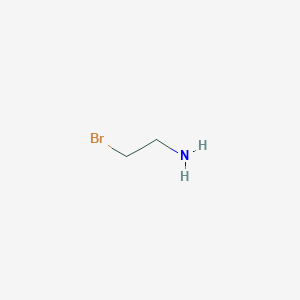
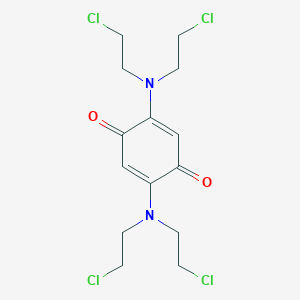
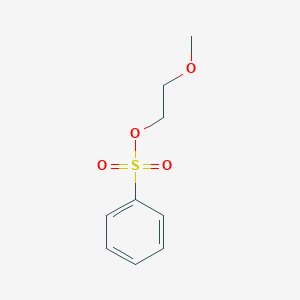
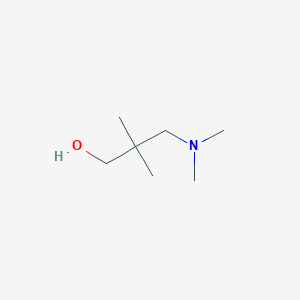
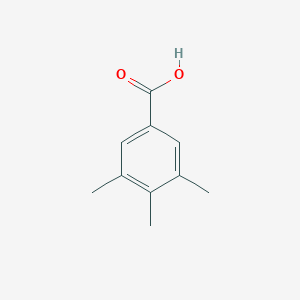
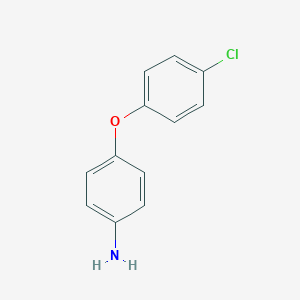
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
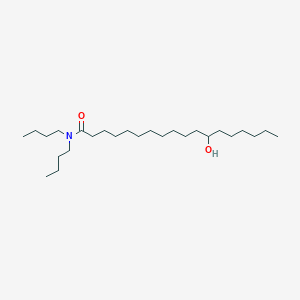
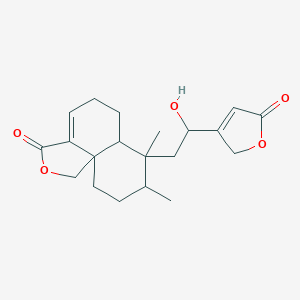
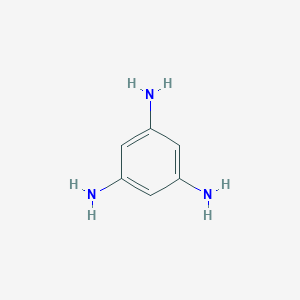
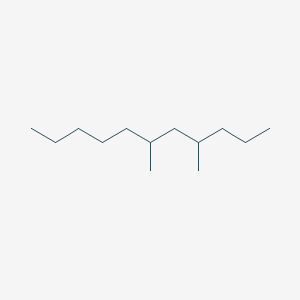
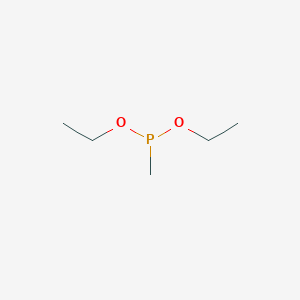
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)